molecular formula C13H14N2O3S B2508542 Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate CAS No. 540530-15-2

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2508542
CAS No.: 540530-15-2
M. Wt: 278.33
InChI Key: OZMGXHFXMLQDMB-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Amidation: The cyclopropanecarboxamido group can be introduced through an amidation reaction, where the appropriate amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium cyanide, potassium cyanide, various amines for amidation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Used in the development of new materials, including polymers and electronic devices, due to its aromatic and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate: Unique due to the presence of both cyano and cyclopropanecarboxamido groups.

    Ethyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the cyclopropanecarboxamido group, which may affect its biological activity and chemical reactivity.

    Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate: Lacks the cyano group, which may influence its electronic properties and interactions with biological targets.

Uniqueness

This compound is unique due to the combination of cyano and cyclopropanecarboxamido groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9(6-14)12(19-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMGXHFXMLQDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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